![molecular formula C10H8BClO2 B2538492 (6-Chloro-2-naphthyl)boronic acid CAS No. 870822-86-9](/img/structure/B2538492.png)
(6-Chloro-2-naphthyl)boronic acid
Overview
Description
“(6-Chloro-2-naphthyl)boronic acid” is a chemical compound with the molecular formula C10H8BClO2 . It is a derivative of boronic acid, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . The process involves a radical approach and can be paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular weight of “(6-Chloro-2-naphthyl)boronic acid” is 206.433 Da .
Chemical Reactions Analysis
Boronic esters, such as “(6-Chloro-2-naphthyl)boronic acid”, are known to undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
- The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the use of organoboron reagents to replace carboxylic acids, catalyzed by nickel. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, enabling efficient bond formation .
Suzuki–Miyaura Coupling
Fluorescent Sensors
Mechanism of Action
Target of Action
Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . These reactions are a type of transition metal-catalyzed carbon–carbon bond-forming reaction.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the (6-chloronaphthalen-2-yl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of the (6-chloronaphthalen-2-yl) group from boron to palladium, forming a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of complex organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. Its boronic acid group may undergo metabolism in the body, potentially forming borate esters .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of complex organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties.
Action Environment
The action of (6-chloronaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically carried out under specific conditions, such as in the presence of a palladium catalyst and a base . These conditions can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Boronic esters are highly valuable building blocks in organic synthesis . They have been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives . The future of boronic ester research lies in further exploring these applications and developing new ones.
properties
IUPAC Name |
(6-chloronaphthalen-2-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSVXQGTJXFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-naphthyl)boronic acid | |
CAS RN |
870822-86-9 | |
Record name | (6-chloronaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.